Trans–Gauche Conformational Equilibria
Difluoroethylphosphine exhibits conformational isomerism with both trans and gauche conformers observable under ambient conditions. Microwave spectroscopic analysis identified and assigned R-branches of a-type transitions for both conformers over the 26.5–39.0 GHz range, with the gauche conformer additionally showing b-type Q transitions for ground and first vibrationally excited states [1]. In contrast, the smaller methyl analog methyldifluorophosphine exhibits different conformational preferences due to reduced steric interactions [1].
Trans and gauche conformers co-exist; enthalpy difference <10 cm⁻¹
Supports coordination geometry tuning
Microwave spectroscopy, gas phase
| Evidence Dimension | Enthalpy difference between trans and gauche conformers |
|---|---|
| Target Compound Data | <10 cm⁻¹ |
| Comparator Or Baseline | Methyldifluorophosphine (no reported near-degenerate trans/gauche equilibrium under comparable conditions) |
| Quantified Difference | Conformational equilibrium accessible at ambient temperature |
| Conditions | Microwave spectroscopy, gas phase, 26.5–39.0 GHz |
Why This Matters
This near-degenerate conformational equilibrium provides access to multiple ligand geometries in coordination chemistry without requiring thermal activation, offering tunable steric profiles that simpler alkylphosphines cannot match.
- [1] Durig, J. R., Galabov, B., Johnson, R. D., & Groner, P. (1999). Spectra and structure of organophosphorus compounds. LXI. The structures of trans and gauche ethyldifluorophosphine. Journal of Molecular Structure, 477(1), 241-249. View Source
